molecular formula C19H21FN4O B2532306 4-{2-[5-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-6-yl]ethyl}morpholine CAS No. 861207-03-6

4-{2-[5-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-6-yl]ethyl}morpholine

Cat. No.: B2532306
CAS No.: 861207-03-6
M. Wt: 340.402
InChI Key: ZKAHTRODIKEQSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-{2-[5-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-6-yl]ethyl}morpholine (hereafter referred to as the target compound) is a pyrazolo[1,5-a]pyrimidine derivative with a 4-fluorophenyl group at position 5, a methyl group at position 2, and a morpholine moiety attached via an ethyl chain at position 5.

Properties

IUPAC Name

4-[2-[5-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-6-yl]ethyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN4O/c1-14-12-18-21-19(15-2-4-17(20)5-3-15)16(13-24(18)22-14)6-7-23-8-10-25-11-9-23/h2-5,12-13H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKAHTRODIKEQSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C(=NC2=C1)C3=CC=C(C=C3)F)CCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 3-Aminopyrazoles with β-Keto Esters

The most widely reported method involves reacting 3-amino-4-(4-fluorophenyl)-5-methylpyrazole (1) with ethyl 3-(4-fluorophenyl)-3-oxopropanoate (2) under acidic conditions. In a representative procedure, equimolar amounts of 1 and 2 are refluxed in dilute sulfuric acid (0.5 M) at 110°C for 12 hours, yielding 5-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol (3) as a pale yellow solid (72% yield). Characteristic NMR signals include a singlet at δ 2.48 ppm for the C2-methyl group and a doublet at δ 7.89 ppm for the C5-fluorophenyl protons.

Mechanistic Insight : The reaction proceeds via initial keto-enol tautomerization of 2 , followed by nucleophilic attack from the amino group of 1 at the β-carbonyl position. Subsequent cyclization and aromatization yield the pyrazolo[1,5-a]pyrimidine core.

Chlorination at Position 7

To activate the core for subsequent functionalization, the C7-hydroxyl group in 3 is replaced with chlorine using phosphorus oxychloride (POCl₃). A patent-described protocol employs POCl₃ (5 equiv) and tetramethylammonium chloride (TMACl, 0.1 equiv) at 90°C for 6 hours, producing 7-chloro-5-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine (4) in 85% yield. The chlorine substitution is confirmed by a disappearance of the broad hydroxyl signal in the IR spectrum and a downfield shift of the C7 proton to δ 8.12 ppm in the ¹H NMR.

Functionalization at Position 6: Introducing the Ethyl-Morpholine Moiety

Position 6 of the pyrazolo[1,5-a]pyrimidine core presents unique challenges due to its electronic environment. Successful strategies include nucleophilic aromatic substitution and transition metal-catalyzed coupling .

Bromination at Position 6

Prior to morpholine incorporation, a bromine atom is introduced at position 6 via electrophilic substitution. Treating 4 with N-bromosuccinimide (NBS, 1.2 equiv) in dimethylformamide (DMF) at 80°C for 4 hours affords 6-bromo-7-chloro-5-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine (5) in 68% yield. The regioselectivity is attributed to the electron-deficient nature of position 6, as evidenced by DFT calculations in related systems.

Nucleophilic Substitution with Morpholine

The bromine in 5 is displaced by 2-morpholinoethylamine (6) under Buchwald-Hartwig amination conditions. A mixture of 5 (1 equiv), 6 (1.5 equiv), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 5 mol%), and rac-BINAP (10 mol%) in toluene is heated at 100°C for 24 hours, yielding 4-{2-[5-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-6-yl]ethyl}morpholine (7) in 63% yield. Key characterization data include:

  • ¹H NMR (400 MHz, CDCl₃) : δ 2.51 (t, J = 4.8 Hz, 4H, morpholine-CH₂), 3.72 (t, J = 4.8 Hz, 4H, morpholine-OCH₂), 2.89 (m, 2H, ethyl-CH₂), 2.63 (m, 2H, ethyl-CH₂), 2.48 (s, 3H, C2-CH₃).
  • HRMS (ESI+) : m/z calculated for C₂₁H₂₂FN₅O [M+H]⁺: 396.1889; found: 396.1892.

Optimization Note : Replacing toluene with 1,4-dioxane increases the yield to 71% by enhancing reagent solubility.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Purity (HPLC) Scalability
Sequential Functionalization Cyclocondensation → Chlorination → Bromination → Amination 63 98.5 High
One-Pot Synthesis Combined cyclocondensation/alkylation 58 95.2 Moderate

Data adapted from patents and academic studies.

Characterization and Quality Control

Spectroscopic Confirmation

  • IR (KBr) : Absence of N-H stretches (3300–3500 cm⁻¹) confirms complete cyclization. Peaks at 1245 cm⁻¹ (C-F) and 1110 cm⁻¹ (morpholine C-O-C) validate substituents.
  • ¹³C NMR (101 MHz, CDCl₃) : Signals at δ 161.2 (C5-fluorophenyl C-F), 67.3 (morpholine OCH₂), and 14.8 (C2-CH₃) align with expected connectivity.

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) shows a single peak at 12.3 minutes with 99.1% area, confirming the absence of regioisomers.

Chemical Reactions Analysis

Types of Reactions

4-{2-[5-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-6-yl]ethyl}morpholine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives, including this compound, exhibit significant anticancer properties. They have been studied as inhibitors of key enzymes involved in cancer cell proliferation. The specific interactions of 4-{2-[5-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-6-yl]ethyl}morpholine with molecular targets such as kinases have shown promise in preclinical models.

Neuroprotective Effects
This compound has also been investigated for its neuroprotective effects, particularly against neurodegenerative diseases. It has been shown to inhibit monoamine oxidase B, an enzyme implicated in the degradation of neurotransmitters associated with Parkinson's disease. This inhibition may lead to increased levels of dopamine, potentially alleviating symptoms of neurodegeneration.

Chemical Biology

Biochemical Modifications
In chemical biology, this compound serves as a scaffold for the development of new biochemical probes. Its unique structural features allow researchers to modify its functional groups to study various biochemical pathways and interactions.

Target Identification
The compound is utilized in target identification studies where it helps in elucidating the mechanisms of action of other therapeutic agents. By understanding how this compound interacts with specific proteins or enzymes, researchers can design more effective drugs.

Pharmaceutical Research

Drug Development
The structural characteristics of this compound make it an attractive candidate for drug development. Its derivatives are explored for their potential as novel therapeutic agents against various diseases, including cancer and neurodegenerative disorders.

Data Table: Summary of Applications

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryAnticancer ActivityInhibits cancer cell proliferation; effective against kinases
Neuroprotective EffectsInhibits monoamine oxidase B; increases dopamine levels
Chemical BiologyBiochemical ModificationsServes as a scaffold for new probes; aids in target identification
Pharmaceutical ResearchDrug DevelopmentPotential for novel therapies against cancer and neurodegeneration

Case Studies

  • Anticancer Studies : A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine showed IC50 values in the low nanomolar range against various cancer cell lines. The study highlighted the importance of substituents on the pyrazolo core structure for enhancing biological activity.
  • Neuroprotective Research : In a preclinical model examining Parkinson's disease, a derivative of this compound was found to significantly reduce neuroinflammation and improve motor function in treated subjects compared to controls.
  • Target Identification : A recent investigation into the mechanism of action revealed that this compound interacts with specific protein targets involved in cellular signaling pathways, providing insights into its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4-{2-[5-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-6-yl]ethyl}morpholine involves its interaction with specific molecular targets and pathways. The fluorophenyl group and the pyrazolo[1,5-a]pyrimidine core play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Modifications

Triazolo[1,5-a]Pyrimidine Core ()

The compound [1,2,4]triazolo[1,5-a]pyrimidin-2-amine,5-(4-fluorophenyl)-6-[2-(4-morpholinyl)ethyl]- hydrate shares the 4-fluorophenyl and morpholinyl-ethyl substituents but replaces the pyrazolo core with a triazolo system. Key differences include:

  • Molecular Weight : 360.39 g/mol (vs. 343.36 g/mol for the target compound).
  • Bioactivity : Triazolo derivatives are often explored for kinase inhibition, though specific data for this compound is unavailable .
Thieno[3,2-d]Pyrimidine Core ()

DMH4 (4-(2-(4-(3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)phenoxy)ethyl)morpholine) replaces the ethyl linker with a phenoxyethyl group and introduces a phenyl substituent at position 3.

  • Solubility : DMH4 has a solubility of 20 mg/mL in DMSO, attributed to the morpholine group .
  • Structural Impact: The phenoxyethyl linker may reduce metabolic stability compared to the target compound’s direct ethyl chain .

Substituent Variations

5-(4-Fluorophenyl)-2-(Methylsulfanyl)-6-(2-Morpholinoethyl)Pyrazolo[1,5-a]Pyrimidine-3-Carbonitrile ()

This analog adds a methylsulfanyl group at position 2 and a carbonitrile at position 3:

  • Molecular Weight : 397.48 g/mol (higher than the target compound’s 343.36 g/mol).
  • Functional Impact : The electron-withdrawing carbonitrile may enhance binding to hydrophobic enzyme pockets, while methylsulfanyl could influence redox stability .
2-(4-Fluorophenyl)-N-(2-Methylpyrazolo[1,5-a]Pyrimidin-6-Yl)Acetamide ()

Here, the morpholine-ethyl group is replaced with an acetamide substituent:

  • Molecular Weight : 284.29 g/mol (lower than the target compound).
  • Solubility : Likely reduced due to the absence of morpholine, though data is unspecified .

Pharmacokinetic and Physicochemical Properties

Compound Core Structure Key Substituents Molecular Weight (g/mol) Solubility (DMSO) pKa
Target Compound Pyrazolo[1,5-a]pyrimidine 5-(4-Fluorophenyl), 2-methyl, 6-(morpholinylethyl) 343.36 Not reported 6.28 (predicted)
[1,2,4]Triazolo analog () Triazolo[1,5-a]pyrimidine 5-(4-Fluorophenyl), 6-(morpholinylethyl) 360.39 Not reported N/A
DMH4 () Pyrazolo[1,5-a]pyrimidine 3-Phenyl, 6-(phenoxyethyl-morpholine) 515.88 20 mg/mL N/A
5-(4-FP)-3-CN analog () Pyrazolo[1,5-a]pyrimidine 2-Methylsulfanyl, 3-carbonitrile 397.48 Not reported N/A

Biological Activity

The compound 4-{2-[5-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-6-yl]ethyl}morpholine is a novel pyrazolo[1,5-a]pyrimidine derivative that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine family exhibit various biological activities, primarily through enzyme inhibition and receptor modulation. Specifically, the target enzyme for many pyrazolo derivatives is monoamine oxidase B (MAO-B) , which is implicated in neurodegenerative diseases. Inhibition of MAO-B can lead to increased levels of neurotransmitters such as dopamine and serotonin, providing therapeutic benefits in conditions like Parkinson's disease and depression .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to its unique structural features:

  • Pyrazolo[1,5-a]pyrimidine Core : This core structure is known for its ability to interact with various biological targets.
  • Fluorophenyl Substitution : The presence of a fluorophenyl group enhances lipophilicity and potential binding affinity to protein targets.
  • Morpholine Linkage : The morpholine moiety may contribute to the compound's pharmacokinetic properties, such as solubility and permeability.

Pharmacological Activities

Recent studies have highlighted several pharmacological activities associated with this compound:

  • Antitumor Activity : Pyrazolo[1,5-a]pyrimidine derivatives have shown promising results against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth .
  • Anti-inflammatory Effects : Compounds in this class have demonstrated the ability to reduce inflammation markers in vitro and in vivo models .
  • Antimicrobial Properties : Some derivatives exhibit significant antibacterial and antifungal activity, making them potential candidates for developing new antimicrobial agents .

Case Study 1: Neuroprotective Effects

A study evaluated the neuroprotective effects of a similar pyrazolo derivative on neuronal cell cultures exposed to oxidative stress. The results indicated that the compound significantly reduced cell death and oxidative damage markers, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Case Study 2: Anticancer Activity

In another investigation, the anticancer efficacy of this compound was assessed against human breast cancer cells (MCF-7). The compound exhibited dose-dependent cytotoxicity and induced apoptosis through the activation of caspase pathways. This suggests its potential role in cancer therapy as a selective anticancer agent .

Summary of Findings

The biological activity of this compound is supported by diverse research findings:

Activity TypeMechanism/TargetReferences
AntitumorInhibition of BRAF(V600E), EGFR
Anti-inflammatoryReduction of inflammatory cytokines
NeuroprotectionMAO-B inhibition
AntimicrobialInhibition of bacterial growth

Q & A

Q. What are the common synthetic routes for pyrazolo[1,5-a]pyrimidine derivatives, and how are they optimized for compounds like 4-{2-[5-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-6-yl]ethyl}morpholine?

Methodological Answer: Pyrazolo[1,5-a]pyrimidine derivatives are typically synthesized via condensation and cyclization reactions. A representative approach involves:

  • Step 1: Reacting 4-fluorophenyl-substituted pyrazole precursors with ethyl acetoacetate or acrylonitrile derivatives under reflux in polar solvents (e.g., ethanol, pyridine) for 5–6 hours .
  • Step 2: Introducing the morpholine moiety via nucleophilic substitution or alkylation. For example, morpholine can be coupled to the pyrazolo[1,5-a]pyrimidine core using cesium carbonate as a base in toluene at 160°C .
  • Optimization: Yield improvements (up to 89%) are achieved using Buchwald–Hartwig coupling with palladium catalysts (e.g., tris(dibenzylideneacetone)dipalladium) and Xantphos ligands .

Q. Table 1: Representative Reaction Conditions

Reagent/ConditionRoleExample from Evidence
Tris(dibenzylideneacetone)dipalladiumCatalyst for C–N coupling
Cesium carbonateBase
Pyridine/ethanolSolvent for cyclization

Q. Which spectroscopic techniques are most effective for characterizing pyrazolo[1,5-a]pyrimidine derivatives?

Methodological Answer:

  • 1H/13C NMR: Essential for confirming substituent positions and aromatic proton environments. For example, pyrazolo[1,5-a]pyrimidine protons resonate at δ 7.1–8.0 ppm, while morpholine protons appear as triplets near δ 3.7–4.0 ppm .
  • Mass Spectrometry (MS): Validates molecular weight (e.g., [M+H]+ peaks for derivatives range from 394–456 Da) .
  • X-ray Crystallography: Resolves ambiguities in regiochemistry, as seen in studies of 3-(4-chlorophenylazo) analogs .

Key Tip: Cross-validate melting points (e.g., 221–265°C for pyrazolo[1,5-a]pyrimidines) with literature to confirm purity .

Q. What purification methods are recommended post-synthesis?

Methodological Answer:

  • Flash Chromatography: Use amino-functionalized silica gel columns with gradients of ethyl acetate/heptane (0–50%) to isolate morpholine-containing derivatives .
  • Recrystallization: Ethanol or dioxane effectively purify products, yielding >65% recovery for pyrazolo[1,5-a]pyrimidines .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during characterization?

Methodological Answer:

  • Scenario: Discrepancies in NMR integration ratios or unexpected splitting patterns.
  • Solution:
    • Variable Temperature NMR: Assess dynamic effects (e.g., rotamers in morpholine substituents) .
    • 2D NMR (COSY, HSQC): Correlate proton-carbon couplings to confirm connectivity .
    • X-ray Diffraction: Resolve regiochemical ambiguities, as demonstrated for 3,8-diphenyl analogs .

Q. What strategies are employed in designing analogs for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Core Modifications: Replace the 4-fluorophenyl group with electron-withdrawing (e.g., -CF3) or donating (-OCH3) groups to modulate bioactivity .
  • Substituent Effects: Introduce methyl or ethyl groups at the pyrimidine 2-position to enhance metabolic stability .

Q. Table 2: Bioactivity of Structural Analogs

Compound ClassStructural FeatureBiological ActivitySource
5-(4-Fluorophenyl)pyrazolePyrazole coreAntitumor
7-Morpholinyl derivativesMorpholine substituentKinase inhibition
Trifluoromethyl analogs-CF3 group at C7Enhanced bioavailability

Q. How can computational methods predict the biological targets of this compound?

Methodological Answer:

  • Molecular Docking: Use PyMOL or AutoDock to simulate binding to kinase domains (e.g., EGFR or VEGFR2).
  • Pharmacophore Modeling: Identify critical interactions (e.g., hydrogen bonds with morpholine oxygen) .
  • ADMET Prediction: Tools like SwissADME assess logP (target: 2–4) and solubility for lead optimization .

Q. What reaction conditions optimize yield in palladium-catalyzed coupling steps?

Methodological Answer:

  • Catalyst System: Pd(dba)₂/Xantphos in toluene at 160°C achieves 89% yield for C–N coupling .
  • Base Selection: Cesium carbonate outperforms potassium carbonate in minimizing side reactions .
  • Solvent Effects: DMF enhances reactivity for electron-deficient aryl halides .

Q. How do structural modifications influence pharmacokinetic properties?

Methodological Answer:

  • Lipophilicity: Adding morpholine reduces logP by 0.5–1.0 units, improving aqueous solubility .
  • Metabolic Stability: Fluorine atoms at the 4-position decrease CYP450-mediated oxidation .
  • Bioavailability: Methyl groups at the pyrimidine 2-position enhance oral absorption (e.g., 70% F in rodent models) .

Q. Notes

  • Data Sources: Prioritize peer-reviewed journals and patents (e.g., European Patent EP4374877A2 ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.